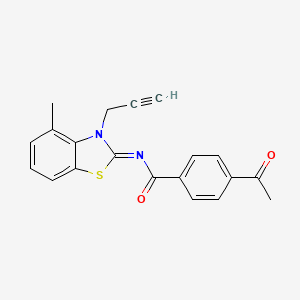
4-acetyl-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds containing a propargyl group, such as “4-acetyl-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide”, has been a topic of interest due to their wide application in organic synthesis . The propargylation of compounds was carried out by alkylation or amidation with propargyl bromide or propargylamine .Chemical Reactions Analysis
Compounds containing a propargyl group have been reported as valuable precursors for the synthesis of heterocycles . They have wide application in organic synthesis, especially in the Huisgen cycloadditions of azides to form triazoles .Scientific Research Applications
Synthesis and Characterization
A significant application of benzothiazole derivatives involves their synthesis and structural characterization. Researchers have developed convenient, one-pot, multicomponent synthesis methods for creating novel benzothiazole derivatives, such as (4-oxothiazolidine-2-ylidene)benzamide derivatives, characterized by various analytical techniques including IR, NMR, mass spectrometry, and X-ray crystallography (Hossaini et al., 2017). These methodologies enable the exploration of new compounds with potential applications in material science and pharmacology.
Antimicrobial and Antifungal Applications
Another critical area of application is in evaluating the antimicrobial and antifungal properties of benzothiazole derivatives. Novel compounds, synthesized through various chemical reactions, have been screened for their biological activities. Some compounds exhibit moderate to significant anti-microbial activities, including antibacterial and antifungal effects, indicating their potential as lead compounds for developing new therapeutic agents (Ahmad et al., 2011).
Enzyme Inhibition for Therapeutic Potential
The inhibition of specific enzymes, such as aldose reductase, by benzothiazole derivatives, has been studied for its therapeutic potential in treating diseases related to enzyme malfunction. Compounds with benzothiazole scaffolds have been evaluated for their inhibitory activity against different human carbonic anhydrase isoforms, which is crucial for developing treatments for conditions like glaucoma, epilepsy, and cancer. These studies involve the design, synthesis, and biological evaluation of derivatives to understand the structural features that contribute to their activity and selectivity (Distinto et al., 2019).
Chemosensors for Anion Detection
Benzothiazole derivatives have also found applications as chemosensors for detecting anions, such as cyanide, in environmental samples. The development of coumarin benzothiazole compounds that can recognize cyanide anions through color changes and fluorescence quenching demonstrates the versatility of these molecules in sensing applications. This capability is essential for environmental monitoring and safety assessments (Wang et al., 2015).
Future Directions
Given the beneficial effect of the propargyl moiety, bioactive molecules containing a propargyl group can be considered as potential targets in medicinal chemistry . This suggests that “4-acetyl-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide” and similar compounds could have promising future applications in the field of medicinal chemistry .
properties
IUPAC Name |
4-acetyl-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c1-4-12-22-18-13(2)6-5-7-17(18)25-20(22)21-19(24)16-10-8-15(9-11-16)14(3)23/h1,5-11H,12H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCMWFUTGXZIOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)C(=O)C)N2CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-3-{3-oxo-5-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2799048.png)
![7-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2799050.png)
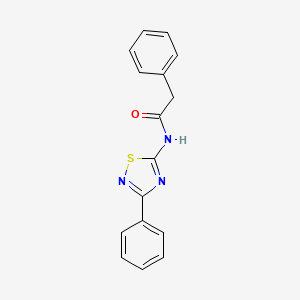

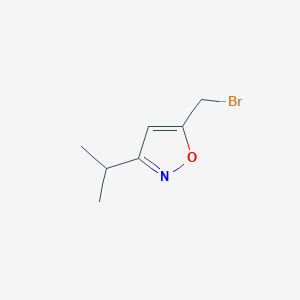

![(E)-2-amino-1-((2,3-dimethoxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2799058.png)
![3-[1-Butyl-5-(pyrrolidine-1-sulfonyl)-1H-benzoimidazol-2-yl]-propionic acid](/img/structure/B2799059.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide](/img/structure/B2799061.png)
![1-[2-[4-(Trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one](/img/structure/B2799062.png)
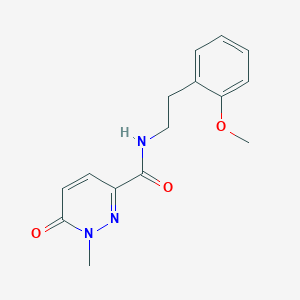
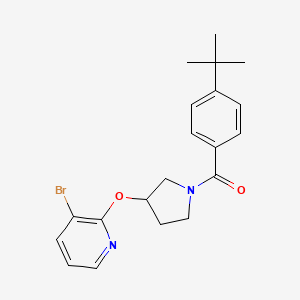
![1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carboxylic acid](/img/structure/B2799066.png)
